

(3S)-(-)-3-(Methylamino)pyrrolidine: A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3S)-(-)-3-(Methylamino)pyrrolidine

Cat. No.: B167147

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Abstract

(3S)-(-)-3-(Methylamino)pyrrolidine (CAS: 139015-32-0) is a chiral diamine that has emerged as a crucial building block in modern medicinal chemistry and asymmetric synthesis. Its unique stereochemistry and the conformational constraints of the pyrrolidine ring make it a privileged scaffold for interacting with biological targets.^{[1][2][3]} This guide provides an in-depth examination of its physicochemical properties, stereoselective synthesis, analytical characterization, and applications, with a focus on its role in the development of novel therapeutics. We will dissect a field-proven synthetic protocol, explore its utility in drug discovery with case studies, and provide essential safety and handling information for laboratory professionals.

Core Molecular Profile and Physicochemical Properties

(3S)-(-)-3-(Methylamino)pyrrolidine is a chiral heterocyclic compound valued for its specific three-dimensional structure, which is critical for stereoselective transformations and molecular recognition in biological systems.^[1] The pyrrolidine ring system is a common motif in over 20 FDA-approved drugs, highlighting its importance in pharmaceutical design.^[4]

Chemical Structure

The structure features a five-membered saturated nitrogen heterocycle (pyrrolidine) with a methylamino substituent at the C-3 position. The "(3S)" designation defines the absolute

stereochemistry at this chiral center.

Caption: Chemical structure of **(3S)-(-)-3-(Methylamino)pyrrolidine**.

Physicochemical Data

The compound's properties are summarized below. This data is critical for reaction setup, solvent selection, and purification procedures.

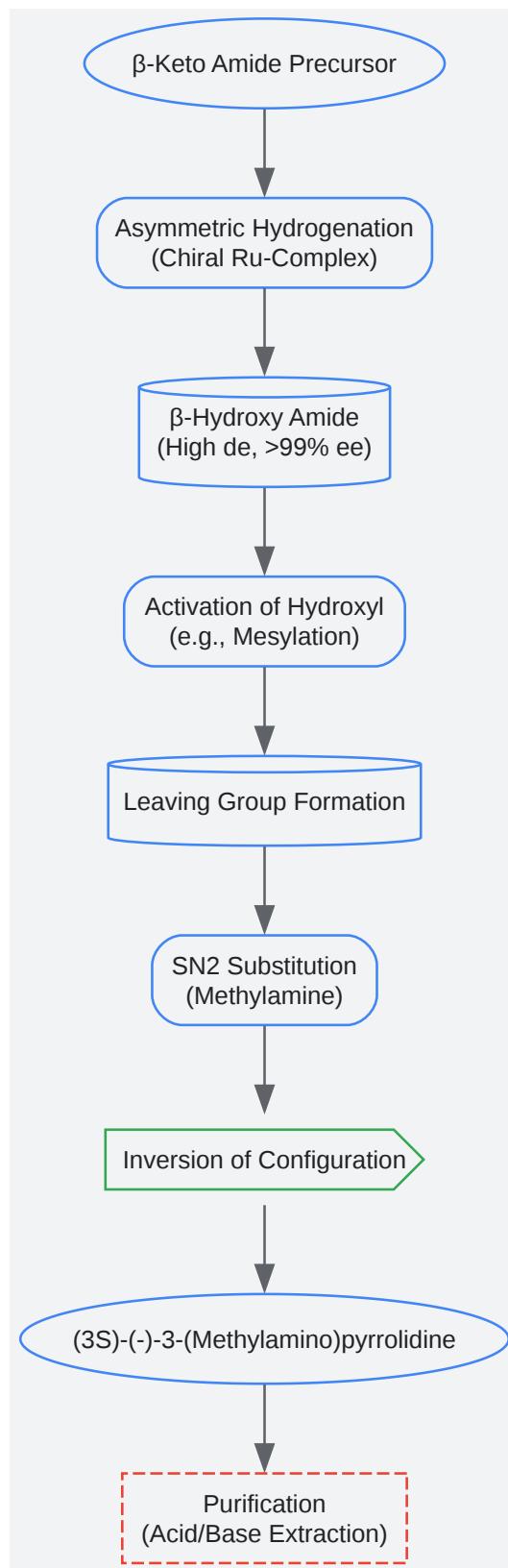
Property	Value	Source(s)
CAS Number	139015-32-0	[1] [5] [6]
Molecular Formula	C ₅ H ₁₂ N ₂	[1] [5]
Molecular Weight	100.17 g/mol	[1] [7]
Appearance	Colorless to light yellow clear liquid	[1]
Boiling Point	164 °C (lit.)	[1]
Density	0.94 g/mL	[1]
Refractive Index (n _{20/D})	1.48	[1]
Optical Rotation ([α] _{20/D})	-22 to -17° (c=10 in EtOH)	[1]

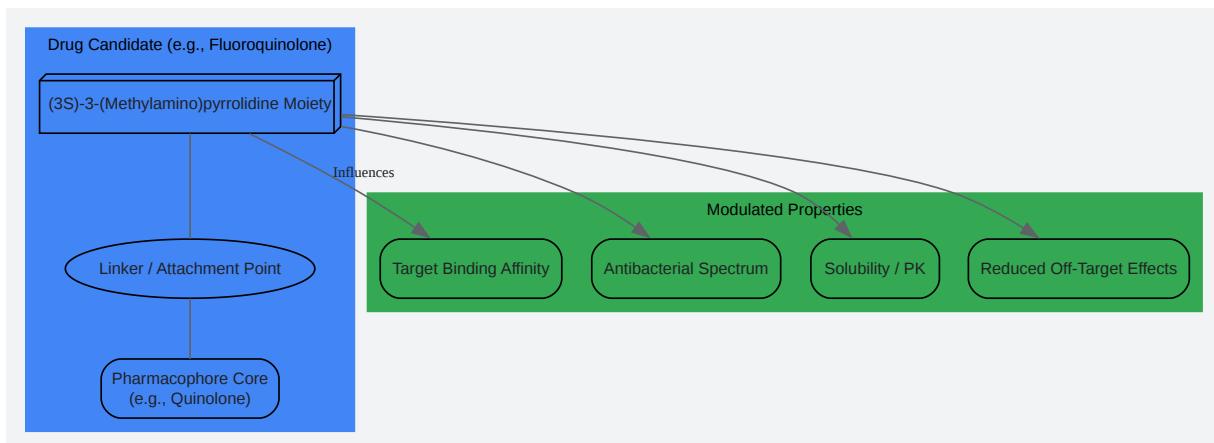
Stereoselective Synthesis: A Proven Strategy

Achieving high enantiomeric purity is paramount for the application of this chiral building block. While various synthetic routes exist, a particularly efficient and scalable strategy involves a two-step sequence featuring asymmetric hydrogenation followed by a nucleophilic substitution that controls the final stereochemistry.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Synthesis Workflow Overview

This approach is powerful because it establishes one chiral center through highly controlled catalysis and then uses that center to direct the formation of the second via an S_n2 reaction, which predictably inverts the stereochemistry at the reaction site.





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- To cite this document: BenchChem. [(3S)-(-)-3-(Methylamino)pyrrolidine: A Technical Guide for Advanced Synthesis and Application]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167147#3s-3-methylamino-pyrrolidine-cas-number-139015-32-0>]

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